molecular formula C26H40O5 B569890 2-Methyl Simvastatin (Mixture Of Diasteroisomers) CAS No. 774611-54-0

2-Methyl Simvastatin (Mixture Of Diasteroisomers)

Cat. No. B569890
CAS RN: 774611-54-0
M. Wt: 432.601
InChI Key: NJRLXFRIDIFWPB-ZURORQQOSA-N
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Description

2-Methyl Simvastatin is a mixture of diastereoisomers . It is a derivative of Simvastatin, a lipid-lowering drug . The molecular formula of 2-Methyl Simvastatin is C26H40O5.


Molecular Structure Analysis

The molecular structure of 2-Methyl Simvastatin is represented by the formula C26H40O5. The exact structure would need to be determined through methods such as NMR spectroscopy .


Physical And Chemical Properties Analysis

The molecular weight of 2-Methyl Simvastatin is 432.601. Other physical and chemical properties such as density, boiling point, and refractive index would need to be determined through further analysis .

Mechanism of Action

While the exact mechanism of action for 2-Methyl Simvastatin is not specified, Simvastatin, a related compound, acts primarily in the liver. Decreased hepatic cholesterol concentrations stimulate the upregulation of hepatic low-density lipoprotein (LDL) receptors which increases hepatic uptake of LDL. Simvastatin also inhibits hepatic synthesis of very low-density lipoprotein (VLDL) .

Safety and Hazards

Simvastatin, a related compound, is classified as a reproductive toxin (Category 2, H361). It is suspected of damaging fertility or the unborn child. Safety precautions include obtaining special instructions before use, wearing protective clothing, and getting medical advice if exposed or concerned .

properties

{ "Design of the Synthesis Pathway": "The synthesis of 2-Methyl Simvastatin (Mixture Of Diasteroisomers) involves the modification of the simvastatin molecule. The introduction of a methyl group at the C2 position of the butyrate side chain leads to the formation of the desired compound. This modification can be achieved through a series of chemical reactions.", "Starting Materials": [ "Simvastatin", "Methyl iodide", "Sodium hydride", "Dimethylformamide", "Methanol", "Acetic acid", "Sodium bicarbonate", "Ethyl acetate", "Water" ], "Reaction": [ "Simvastatin is reacted with methyl iodide in the presence of sodium hydride and dimethylformamide to introduce the methyl group at the C2 position of the butyrate side chain.", "The resulting intermediate is then treated with methanol and acetic acid to remove the protecting groups and form the corresponding acid.", "The acid is then reacted with sodium bicarbonate and ethyl acetate to form the desired compound, which is purified through recrystallization in water." ] }

CAS RN

774611-54-0

Product Name

2-Methyl Simvastatin (Mixture Of Diasteroisomers)

Molecular Formula

C26H40O5

Molecular Weight

432.601

IUPAC Name

[(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-5-methyl-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate

InChI

InChI=1S/C26H40O5/c1-7-26(5,6)25(29)31-22-13-15(2)12-18-9-8-16(3)20(23(18)22)11-10-19-14-21(27)17(4)24(28)30-19/h8-9,12,15-17,19-23,27H,7,10-11,13-14H2,1-6H3/t15-,16-,17?,19+,20-,21+,22-,23-/m0/s1

InChI Key

NJRLXFRIDIFWPB-ZURORQQOSA-N

SMILES

CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(C(C(=O)O3)C)O)C

synonyms

2,2-Dimethyl-(1S,3R,7S,8S,8aR)-1,2,3,7,8,8a-Hexahydro-3,7-dimethyl-8-[2-[(2R,4R)-tetrahydro-4-hydroxy-5-methyl-6-oxo-2H-pyran-2-yl]ethyl]-1-naphthalenyl Ester Butanoic Acid

Origin of Product

United States

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